molecular formula C15H20OS B12605697 {(1S)-1-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-2-methoxyethyl}benzene CAS No. 649884-81-1

{(1S)-1-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-2-methoxyethyl}benzene

Cat. No.: B12605697
CAS No.: 649884-81-1
M. Wt: 248.4 g/mol
InChI Key: CVOJQARRUXCPLZ-CQSZACIVSA-N
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Description

{(1S)-1-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-2-methoxyethyl}benzene is an organic compound that features a benzene ring substituted with a methoxyethyl group and a sulfanyl group attached to a dimethylbut-1-yn-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(1S)-1-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-2-methoxyethyl}benzene typically involves multiple steps:

    Formation of the Dimethylbut-1-yn-1-yl Moiety: This can be achieved through alkylation reactions using appropriate alkyl halides and strong bases.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.

    Methoxyethyl Group Addition:

    Final Coupling with Benzene: The final step involves coupling the synthesized intermediate with a benzene ring, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the alkyne moiety, converting it to alkenes or alkanes.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Material Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of {(1S)-1-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-2-methoxyethyl}benzene would depend on its specific application. In drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    {(1S)-1-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-2-methoxyethyl}benzene:

    {(1S)-1-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-2-ethoxyethyl}benzene: Similar structure but with an ethoxyethyl group instead of methoxyethyl.

    {(1S)-1-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-2-methoxyethyl}toluene: Similar structure but with a toluene ring instead of benzene.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

649884-81-1

Molecular Formula

C15H20OS

Molecular Weight

248.4 g/mol

IUPAC Name

[(1S)-1-(3,3-dimethylbut-1-ynylsulfanyl)-2-methoxyethyl]benzene

InChI

InChI=1S/C15H20OS/c1-15(2,3)10-11-17-14(12-16-4)13-8-6-5-7-9-13/h5-9,14H,12H2,1-4H3/t14-/m1/s1

InChI Key

CVOJQARRUXCPLZ-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)C#CS[C@H](COC)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)C#CSC(COC)C1=CC=CC=C1

Origin of Product

United States

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